molecular formula C15H13BrN2O B5677958 1-(2-bromobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one

1-(2-bromobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B5677958
M. Wt: 317.18 g/mol
InChI Key: VZUWJBZKVWTRCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to "1-(2-bromobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one", often involves intramolecular cyclization of o-bromoaryl derivatives. A notable method described by Saha et al. (2009) involves the use of copper(II) oxide nanoparticles in DMSO under air, highlighting a general, efficient, and ligand-free catalytic process for constructing substituted benzimidazoles Saha et al., 2009.

Molecular Structure Analysis

The structural analysis of benzimidazole derivatives can be conducted through computational studies, as demonstrated by Jayabharathi et al. (2012), who synthesized and characterized 1,2-disubstituted benzimidazole derivatives and conducted XRD analysis on specific derivatives to compare calculated bond lengths and angles with experimental data Jayabharathi et al., 2012.

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, leading to the formation of complex structures. For instance, Sparke et al. (2010) reported the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, demonstrating its reactivity through nucleophilic substitution reactions Sparke et al., 2010.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as melting points, solubility, and crystalline structure, can be determined using spectroscopic and X-ray crystallographic techniques. These properties are essential for understanding the compound's stability and suitability for various applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interaction with other chemical entities, are crucial for the practical application of benzimidazole derivatives. Investigations into the corrosion inhibition of similar compounds, like the study by Jiang Jin-zhi (2008) on the protection effect of BBBI for copper electrode in acidic conditions, provide insight into the chemical behavior and potential applications of these compounds Jiang Jin-zhi, 2008.

properties

IUPAC Name

1-[(2-bromophenyl)methyl]-3-methylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c1-17-13-8-4-5-9-14(13)18(15(17)19)10-11-6-2-3-7-12(11)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUWJBZKVWTRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805680
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-bromobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one

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